![molecular formula C23H15FN2O6 B2877438 Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874396-97-1](/img/structure/B2877438.png)
Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, and the substitution of various groups on the isoxazole ring has been found to impart different activities .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex, depending on the specific substituents attached to the isoxazole ring . The presence of different substituents can significantly affect the properties and activities of the compounds .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . These reactions can lead to a wide range of products with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by the specific substituents present . For example, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the properties of these compounds .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a fundamental aspect of organic synthesis, and compounds like Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate play a crucial role in the development of new drugs. The imidazole moiety, a five-membered heterocyclic ring, is known for its broad range of chemical and biological properties, which is structurally similar to the pyrrol ring in the compound .
Therapeutic Potential and Drug Development
The compound’s structure suggests potential therapeutic applications. Imidazole derivatives, for instance, exhibit a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory effects . By analogy, Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate could be explored for similar pharmacological activities.
Boric Acid Ester Intermediates
Boric acid ester intermediates are significant in organic and chemical product synthesis. The compound , with its benzene rings and potential for substitution reactions, could serve as an intermediate in the synthesis of drugs, particularly in glycol protection and asymmetric synthesis of amino acids .
Enzyme Inhibition
Boric acid compounds are often used as enzyme inhibitors. Given the structural similarities, Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate might be investigated for its enzyme inhibitory properties, particularly in the design of anticancer drugs .
Anticancer Research
The compound’s potential to produce reactive oxygen species suggests its use in inducing apoptosis in cancer cells. This application could be particularly relevant for colon and lung cancer treatment, as boric acid compounds have shown efficacy in these areas .
Fluorescent Probes
Boric acid derivatives are utilized as fluorescent probes. The compound’s structure indicates it could be developed into a probe for identifying various biological and chemical substances, such as hydrogen peroxide, saccharides, and ions .
Crystallographic Studies
The ability to form single crystals suitable for X-ray crystallographic analysis makes this compound valuable for studying molecular structures and conformations, which is essential in drug design and material science .
Density Functional Theory (DFT) Studies
DFT studies are pivotal for understanding the electronic structure of molecules. The compound’s suitability for DFT analysis can provide insights into its physicochemical properties and reactivity, aiding in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of isoxazole derivatives can vary widely, depending on the specific compound and its biological target . Some isoxazole derivatives have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O6/c1-11-9-17(25-32-11)26-19(12-3-5-13(6-4-12)23(29)30-2)18-20(27)15-10-14(24)7-8-16(15)31-21(18)22(26)28/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLMADIKPWGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

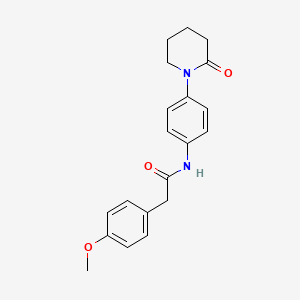

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)

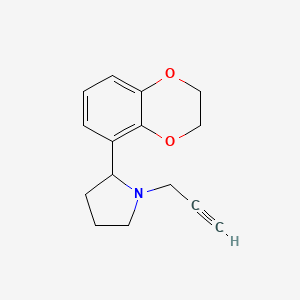


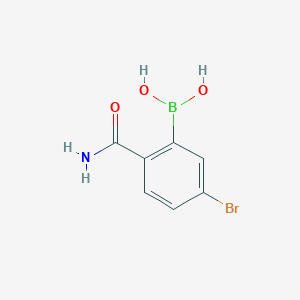
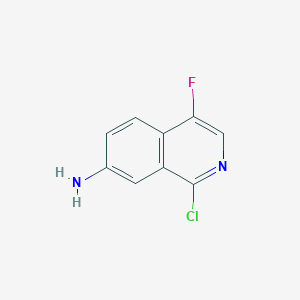

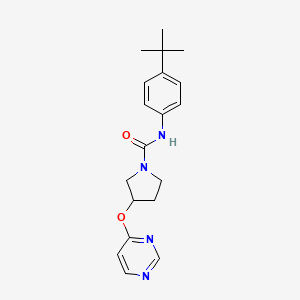
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)